

# Application Note: Determination of Moisture Content in Butter by Oven Drying Method

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## Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

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## Introduction

The moisture content of **butter** is a critical quality parameter that influences its texture, shelf life, and compliance with regulatory standards.[1] In the United States, most **butter** contains about 16 to 18 percent water, while European-style **butters** generally have a lower water content due to a higher **butterfat** percentage.[2] The Association of Official Analytical Chemists (AOAC) provides internationally recognized methods for accurate and reliable moisture determination.[3] This application note details the standardized protocol for determining the moisture content in **butter** using the gravimetric oven drying method, a widely accepted reference technique.

## Principle

The oven drying method determines the moisture content of a sample based on mass loss upon heating. The **butter** sample is heated under controlled conditions to evaporate the water. The difference in mass before and after drying is used to calculate the percentage of moisture in the original sample. This process is continued until a constant weight is achieved, ensuring all moisture has been removed.[4][5]

## Apparatus and Materials

- Forced Draft Hot Air Oven: Capable of maintaining a uniform temperature of  $102 \pm 2^{\circ}\text{C}$ .[4][6]

- Analytical Balance: Readable to 0.1 mg.
- Moisture Dishes: Flat-bottomed, at least 50 mm in diameter, made of non-corrosive metal like aluminum or stainless steel, with tight-fitting lids.[4][7]
- Glass Stirring Rods: Flattened at one end.[4]
- Desiccator: Airtight, containing an active desiccant such as silica gel or activated alumina.[4][7]
- Tongs: For handling hot dishes.

## Experimental Protocols

### Detailed Methodology

#### 4.1 Preparation of Moisture Dishes

- Clean the moisture dishes, their corresponding lids, and glass stirring rods thoroughly.
- Place the clean, empty dishes with their lids ajar and the glass rods inside in the hot air oven set to  $102 \pm 2^{\circ}\text{C}$  for at least one hour to ensure they are completely dry.[4]
- Using tongs, transfer the hot dishes and lids to a desiccator. Allow them to cool to ambient temperature (approximately 30-45 minutes).[6][7]
- Once cooled, weigh each dish with its lid and glass rod to the nearest 0.1 mg. Record this as Mass A.
- Repeat the drying and cooling cycle until the difference between two consecutive weighings is less than 0.5 mg.

#### 4.2 Sample Preparation and Initial Weighing

- Prepare the **butter** sample by warming it in a sealed container to a temperature where it is easily workable but not melted ( $24^{\circ}\text{C}$  to  $30^{\circ}\text{C}$ ).[6]
- Accurately weigh approximately 3 to 5 grams of the prepared **butter** sample into the tared moisture dish.[4]

- Record the total mass of the dish, lid, rod, and **butter** sample. This is Mass B.

#### 4.3 Drying Procedure

- Place the dish containing the sample (with the lid placed underneath the dish) in the oven maintained at  $102 \pm 2^\circ\text{C}$ .[\[4\]](#)[\[6\]](#)
- Dry the sample for an initial period of 2 hours.[\[6\]](#)
- After the initial drying period, use tongs to carefully place the lid back on the dish, remove it from the oven, and immediately transfer it to the desiccator to cool to room temperature.[\[6\]](#)
- Once cool, weigh the dish and its dried contents. Record this mass.
- Return the dish to the oven (lid underneath) for subsequent 30-60 minute drying intervals.[\[4\]](#)  
[\[6\]](#)
- Repeat the process of drying, cooling, and weighing until the difference between two consecutive weighings does not exceed 0.5 mg, indicating a constant mass has been reached.[\[4\]](#) Record the final constant mass as Mass C.

## Calculation of Moisture Content

The moisture content is expressed as a percentage by mass.

- Mass of the initial **butter** sample ( $M_{\text{sample}}$ ):
  - $M_{\text{sample}} = \text{Mass B} - \text{Mass A}$
- Mass of moisture lost ( $M_{\text{moisture}}$ ):
  - $M_{\text{moisture}} = \text{Mass B} - \text{Mass C}$
- Percentage of Moisture Content (%MC):
  - $\%MC = (M_{\text{moisture}} / M_{\text{sample}}) \times 100$

Or combined:

$$\circ \%MC = [(Mass\ B - Mass\ C) / (Mass\ B - Mass\ A)] \times 100$$

## Data Presentation

### Table 1: Typical Moisture Content in Various Butter Types

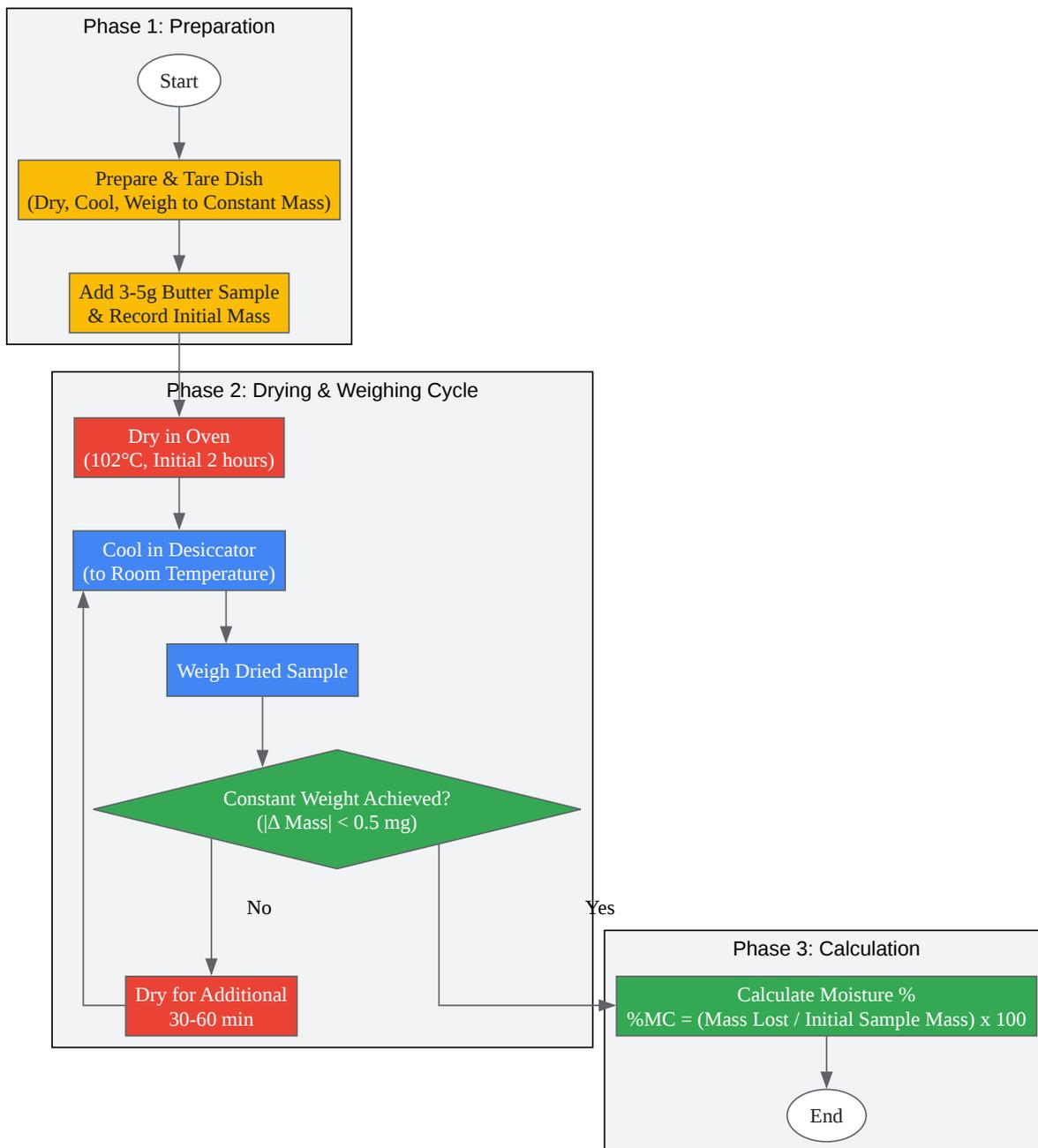
Butter Type	Typical Butterfat Content (%)	Typical Moisture Content (%)	Milk Solids (%)
American-Style Butter	~80% <sup>[2][8]</sup>	16 - 18% <sup>[2]</sup>	1 - 2% <sup>[2]</sup>
European-Style Butter	82 - 84% <sup>[2][9]</sup>	14 - 16%	1 - 2%
Salted Butter	≥80% <sup>[8]</sup>	Varies; may be slightly higher than unsalted	1 - 2% + Salt
Unsalted Butter	≥80% <sup>[8]</sup>	Varies	1 - 2%

### Table 2: Example Data for Moisture Content Calculation

Measurement	Symbol	Example Value (g)
Mass of empty dish + lid + rod (constant weight)	Mass A	35.1542
Mass of dish + lid + rod + initial butter sample	Mass B	39.6592
Mass of initial butter sample	M_sample	4.5050
Mass of dish + lid + rod + dried butter sample (1st weighing)	-	38.9815
Mass of dish + lid + rod + dried butter sample (2nd weighing)	-	38.9750
Mass of dish + lid + rod + dried butter sample (Final constant weight)	Mass C	38.9748
Mass of moisture lost	M_moisture	0.6844
Calculated Moisture Content	%MC	15.19%

## Mandatory Visualization

The following diagram illustrates the complete workflow for determining the moisture content in a **butter** sample using the oven drying method.



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Caption: Workflow for oven drying moisture analysis of **butter**.

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